Cinchonain Ib

Description

isolated from the bark of Trichilia catigua; structure in first source

Structure

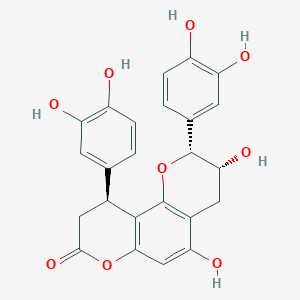

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,10S)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-f]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O9/c25-14-3-1-10(5-17(14)28)12-8-21(31)32-20-9-16(27)13-7-19(30)23(33-24(13)22(12)20)11-2-4-15(26)18(29)6-11/h1-6,9,12,19,23,25-30H,7-8H2/t12-,19+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCOZWLUAKSRQM-IBUUURQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C(CC(=O)O3)C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H](CC(=O)O3)C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440220 | |

| Record name | Cinchonain Ib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85022-69-1 | |

| Record name | Cinchonain Ib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85022-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonain IB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085022691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonain Ib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINCHONAIN IB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F742N63ATR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cinchonain Ib: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ib is a naturally occurring flavonolignan, a class of polyphenolic compounds characterized by a flavonoid moiety linked to a lignan unit.[1] It is notably found in the bark of Trichilia catigua, a plant colloquially known as Catuaba, and has also been isolated from Eriobotrya japonica (loquat) leaves.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, antifungal, and insulinotropic effects, positioning it as a promising candidate for further investigation in drug discovery and development.[2][3][4]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes detailed experimental protocols for its isolation, quantification, and biological evaluation, as well as a proposed signaling pathway for its insulin-releasing activity.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule with a defined stereochemistry that is crucial for its biological function. Its systematic IUPAC name is (2R,3R,10S)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-8-one.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₀O₉ | [1] |

| Molar Mass | 452.415 g/mol | [1] |

| CAS Number | 85022-69-1 | [1] |

| IUPAC Name | (2R,3R,4′′S)-4′′-(3,4-Dihydroxyphenyl)-3,3′,4′,5-tetrahydroxy-6′′H-pyrano[2′′,3′′:7,8]flavan-6′′-one | [1] |

| Systematic IUPAC Name | (2R,3R,10S)-2,10-Bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-(benzo[1,2-b:3,4-b′]dipyran)-8-one | [1] |

| SMILES | O=C5Oc3c(c2O--INVALID-LINK----INVALID-LINK--Cc2c(O)c3)--INVALID-LINK--C5 | [1] |

| InChI | InChI=1S/C24H20O9/c25-14-3-1-10(5-17(14)28)12-8-21(31)32-20-9-16(27)13-7-19(30)23(33-24(13)22(12)20)11-2-4-15(26)18(29)6-11/h1-6,9,12,19,23,25-30H,7-8H2/t12-,19+,23+/m0/s1 | [1] |

| InChIKey | LKCOZWLUAKSRQM-IBUUURQNSA-N | [5] |

Table 2: Spectral Data Summary for this compound

| Spectral Data Type | Key Features | Reference(s) |

| Mass Spectrometry | [M-H]⁻ ion at m/z 451 | [4] |

| ¹³C NMR | Characteristic signals for a flavonolignan structure. A full spectrum is available in the cited literature. | [6] |

| ¹H NMR & ²D NMR (NOESY) | Used for complete structural elucidation and determination of absolute configuration. | [7] |

| UV-Vis Spectroscopy | General absorbance characteristics of flavonoids. Specific lambda-max values require experimental determination. | [8] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for some of its key effects.

Table 3: Summary of Biological Activities of this compound

| Biological Activity | Assay | Key Findings | Reference(s) |

| Antioxidant | DPPH radical scavenging | IC₅₀ in the range of 2.3–9.4 µM | [4] |

| Antifungal | Broth microdilution | MIC of 3.9 µg/mL against Candida glabrata | [3] |

| Insulinotropic | In vitro (INS-1 cells) & In vivo (rats) | Significantly enhances insulin secretion. In rats, a 108 mg/kg oral dose significantly increased plasma insulin levels. | [2] |

Experimental Protocols

This section provides detailed methodologies for the isolation, quantification, and biological evaluation of this compound.

Isolation of this compound from Trichilia catigua Bark

This protocol describes a general procedure for the extraction and purification of this compound.

-

Extraction:

-

Air-dried and powdered bark of Trichilia catigua is macerated with a hydroalcoholic solution (e.g., 80% ethanol) at room temperature for an extended period (e.g., 7 days) with occasional agitation.

-

The extract is filtered and the solvent is removed under reduced pressure to yield a crude extract.[9]

-

-

Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The fractions are concentrated under vacuum. This compound is typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[10]

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This validated HPLC method is suitable for the quantitative analysis of this compound in plant extracts and phytopharmaceutical preparations.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound.

DPPH Radical Scavenging Antioxidant Assay

This protocol outlines the determination of the antioxidant activity of this compound.

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.[11]

-

Various concentrations of this compound are added to the DPPH solution.[11]

-

The reaction mixtures are incubated in the dark at room temperature for 30 minutes.[12]

-

The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[12]

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.[11]

In Vitro Insulin Secretion Assay using INS-1 Cells

This protocol describes the assessment of the insulinotropic effect of this compound.

-

INS-1 pancreatic β-cells are cultured under standard conditions.[13]

-

The cells are pre-incubated in a glucose-free buffer, followed by incubation with a low glucose concentration (e.g., 2.8 mM).[13]

-

The cells are then treated with various concentrations of this compound in the presence of a high glucose concentration (e.g., 16.7 mM).[13]

-

After incubation, the supernatant is collected, and the concentration of secreted insulin is measured using an ELISA kit.[14]

Antifungal Susceptibility Testing against Candida glabrata

This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound.

-

A standardized inoculum of Candida glabrata is prepared.

-

A serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.[15]

-

The fungal inoculum is added to each well.

-

The plate is incubated at 35°C for 24-48 hours.[15]

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.[16]

Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, its insulinotropic effect is of particular interest. It is proposed that this compound stimulates the β-islets of Langerhans to secrete insulin.[2] While the direct targets are yet to be fully elucidated, related studies suggest a potential involvement of signaling pathways that regulate lipid metabolism and insulin sensitivity, such as those involving Fatty Acid Synthase (FASN), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[17][18][19][20]

Below is a hypothetical signaling pathway diagram illustrating a plausible mechanism for the insulin-sensitizing and insulinotropic effects of this compound.

Caption: Hypothetical signaling cascade of this compound.

Conclusion

This compound is a multifaceted natural product with significant therapeutic potential. Its well-defined chemical structure, coupled with its promising antioxidant, antifungal, and particularly its insulinotropic properties, makes it a compelling subject for further research in the fields of medicinal chemistry and pharmacology. The detailed protocols and data presented in this guide are intended to facilitate these future investigations, ultimately aiming to unlock the full therapeutic potential of this remarkable flavonolignan.

References

- 1. Cinchonain-Ib - Wikipedia [en.wikipedia.org]

- 2. This compound isolated from Eriobotrya japonica induces insulin secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of extracts and isolated compounds Trichilia catigua against clinically relevant candida species [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C24H20O9 | CID 10456516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant, anticholinesterase and antifatigue effects of Trichilia catigua (catuaba) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. In vitro Characterization of Insulin−Producing β-Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. celltransinc.com [celltransinc.com]

- 15. Activity of Rezafungin Against Echinocandin Non–wild type Candida glabrata Clinical Isolates From a Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessment of the In Vitro Kinetic Activity of Caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SREBP-1c mediates the insulin-dependent hepatic glucokinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinchonain Ib: A Technical Guide to Its Natural Sources and Plant Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ib, a bioactive flavonolignan, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in the management of diabetes. This technical guide provides an in-depth overview of the natural sources, plant origins, and relevant experimental methodologies for the study of this compound.

Natural Sources and Plant Origins of this compound

This compound has been identified in a variety of plant species, with notable concentrations found in the bark and leaves of specific medicinal plants. The primary and well-documented sources include:

-

Trichilia catigua (Catuaba): The bark of Trichilia catigua, a tree native to Brazil and commonly known as Catuaba, is a prominent source of this compound.[1][2][3][4] Catuaba has been traditionally used in Brazilian folk medicine as a central nervous system stimulant and for its purported aphrodisiac properties.[1]

-

Eriobotrya japonica (Loquat): The leaves of Eriobotrya japonica, or the loquat tree, are another significant source of this compound.[3][5] Traditional medicine has utilized loquat leaves for the treatment of various ailments, including diabetes mellitus.[5]

-

Rhizophora stylosa : This mangrove species has also been identified as a natural source of this compound.[6]

-

Smilax corbularia and Smilax glabra : These species of the Smilax genus have been shown to contain this compound.[7]

The presence of this compound has also been confirmed in other plant species, including Anomalocalyx uleanus and Cynoglossum tubiflorus.

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and extraction method. While comprehensive comparative data is still emerging, the following table summarizes available quantitative information.

| Plant Species | Plant Part | Concentration of this compound | Reference |

| Trichilia catigua | Bark | Data not explicitly quantified in provided snippets | [2] |

| Eriobotrya japonica | Leaves | Data not explicitly quantified in provided snippets | [5][8] |

| Rhizophora stylosa | Stems and Twigs | Qualitative presence confirmed | [6] |

| Smilax glabra | Rhizomes | Qualitative presence confirmed |

Experimental Protocols

Extraction and Isolation of this compound from Trichilia catigua Bark

The following protocol is a synthesized methodology based on published literature for the extraction and isolation of this compound.

1. Maceration and Extraction:

-

Air-dried and powdered bark of Trichilia catigua is macerated in a hydroalcoholic solution (e.g., 20% ethanol in water) at room temperature for an extended period (e.g., 7 days).

-

The resulting tincture is filtered and the solvent is removed under reduced pressure to yield a crude extract.

2. Purification by Rotation Locular Counter-Current Chromatography (RLCC):

-

The crude extract is subjected to RLCC for initial fractionation.

-

A suitable solvent system, such as methanol:water:chloroform (17:33:50, v/v), is used, with the aqueous phase as the stationary phase and the organic phase as the mobile phase.

-

Fractions are collected and monitored by a suitable analytical technique (e.g., TLC or HPLC).

3. Solid-Phase Extraction (SPE) for Clean-up:

-

Fractions enriched with this compound are further purified using solid-phase extraction.

-

A reversed-phase sorbent (e.g., C18) is typically used. The column is conditioned with methanol followed by water.

-

The sample is loaded, and the column is washed with water to remove polar impurities.

-

This compound is then eluted with a solvent of appropriate polarity, such as methanol.

4. Semi-preparative HPLC for Final Isolation:

-

The enriched fraction from SPE is subjected to semi-preparative HPLC for the isolation of pure this compound.

-

A phenyl-hexyl column is often employed with a mobile phase consisting of a mixture of acetonitrile, methanol, tetrahydrofuran, and buffered water.

-

The elution is monitored by a UV detector at 280 nm.

-

Fractions corresponding to the this compound peak are collected and the solvent is evaporated to yield the pure compound.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

The following protocol outlines a validated HPLC-UV method for the quantification of this compound in plant extracts.

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is suitable.

-

Column: A phenyl-hexyl analytical column (e.g., 150 mm x 4.6 mm, 5 µm) is recommended.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of acetonitrile, methanol, and tetrahydrofuran in water, often buffered with acetic acid and triethylamine.

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.

-

Detection: UV detection at 280 nm is optimal for this compound.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared with a certified reference standard.

Signaling Pathway of this compound-Induced Insulin Secretion

This compound has been shown to exhibit insulinotropic effects, meaning it stimulates the secretion of insulin from pancreatic β-cells.[1][5] While the precise molecular mechanism is still under investigation, based on the known pathways of insulin secretagogues, a plausible signaling cascade can be proposed. This hypothetical pathway is centered on the regulation of ion channel activity in pancreatic β-cells.

Caption: Hypothetical signaling pathway of this compound-induced insulin secretion in pancreatic β-cells.

Description of the Hypothetical Signaling Pathway:

-

Binding to a Putative Receptor/Transporter: this compound is hypothesized to interact with a specific receptor or transporter on the plasma membrane of pancreatic β-cells.

-

Inhibition of K-ATP Channels: This interaction is proposed to lead to the inhibition and closure of ATP-sensitive potassium (K-ATP) channels. The closure of these channels reduces the efflux of potassium ions from the cell.

-

Membrane Depolarization: The reduction in potassium efflux leads to a depolarization of the β-cell membrane.

-

Opening of Voltage-Gated Calcium Channels: The change in membrane potential triggers the opening of voltage-gated calcium channels.

-

Calcium Influx: The opening of these channels allows for an influx of extracellular calcium ions into the β-cell, leading to a rapid increase in the intracellular calcium concentration.

-

Insulin Vesicle Exocytosis: The elevated intracellular calcium levels act as a key trigger for the fusion of insulin-containing secretory vesicles with the plasma membrane, resulting in the exocytosis and secretion of insulin into the bloodstream.

It is important to note that this pathway is a proposed model based on the known mechanisms of other insulin secretagogues. Further research is required to fully elucidate the specific molecular targets and signaling intermediates involved in the action of this compound.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential, particularly in the context of metabolic diseases. This technical guide has provided a comprehensive overview of its primary natural sources, along with detailed experimental protocols for its extraction, isolation, and quantification. The proposed signaling pathway for its insulinotropic effects offers a framework for future research into its precise mechanism of action. Continued investigation into the pharmacology and toxicology of this compound is warranted to fully explore its potential as a novel therapeutic agent.

References

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. Antioxidant, anticholinesterase and antifatigue effects of Trichilia catigua (catuaba) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinchonain-Ib - Wikipedia [en.wikipedia.org]

- 4. plantaanalytica.com [plantaanalytica.com]

- 5. This compound isolated from Eriobotrya japonica induces insulin secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KATP channel activity and slow oscillations in pancreatic beta cells are regulated by mitochondrial ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enigmatic Path to Cinchonain Ib: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ib, a flavonolignan of significant pharmacological interest, is a natural product found in plants of the Cinchona genus and other species. Its unique structure, a conjugate of a flavonoid and a phenylpropanoid moiety, presents a fascinating biosynthetic puzzle. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing upon current knowledge of flavonoid and lignan metabolism. It is designed to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and plant biotechnology. While the complete enzymatic machinery dedicated to this compound remains to be fully elucidated, this guide synthesizes the available evidence to present a robust hypothetical pathway, alongside detailed experimental protocols and potential regulatory networks.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to be a convergence of two major secondary metabolic pathways: the phenylpropanoid pathway, which supplies the C6-C3 phenylpropanoid unit (caffeic acid), and the flavonoid pathway, which provides the flavan-3-ol moiety (catechin or epicatechin). The final key step is the oxidative coupling of these two precursors.

The Phenylpropanoid Pathway: Synthesis of Caffeic Acid

The journey begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions leads to the formation of various hydroxycinnamic acids, including the key precursor to the lignan portion of this compound, caffeic acid.

-

Step 1: Deamination of L-Phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.

-

Step 2: Hydroxylation of Cinnamic Acid. Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para position to produce p-coumaric acid.

-

Step 3: Further Hydroxylation to Caffeic Acid. p-Coumarate 3-hydroxylase (C3H), another cytochrome P450 enzyme, hydroxylates p-coumaric acid at the 3-position of the aromatic ring to yield caffeic acid.

The Flavonoid Pathway: Synthesis of Catechin/Epicatechin

The flavonoid precursor is synthesized via the chalcone synthase (CHS) branch of the phenylpropanoid pathway, leading to the formation of flavan-3-ols.

-

Step 1: Formation of p-Coumaroyl-CoA. 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Step 2: Chalcone Synthesis. Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Step 3: Isomerization to a Flavanone. Chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to produce the flavanone, naringenin.

-

Step 4: Hydroxylation and Reduction. Naringenin is then hydroxylated by flavanone 3-hydroxylase (F3H) to dihydrokaempferol. Subsequent hydroxylation by flavonoid 3'-hydroxylase (F3'H) yields dihydroquercetin. Dihydroflavonol 4-reductase (DFR) then reduces dihydroquercetin to leucocyanidin.

-

Step 5: Formation of Anthocyanidin and Flavan-3-ol. Leucocyanidin is converted to cyanidin by anthocyanidin synthase (ANS). Finally, anthocyanidin reductase (ANR) reduces cyanidin to produce epicatechin, while leucoanthocyanidin reductase (LAR) can directly reduce leucocyanidin to catechin.

Oxidative Coupling: The Formation of this compound

The final and most speculative step in the biosynthesis of this compound is the oxidative coupling of the flavonoid (catechin or epicatechin) and the phenylpropanoid (caffeic acid). This reaction is believed to be catalyzed by oxidative enzymes such as peroxidases or laccases, with the stereochemistry potentially guided by dirigent proteins (DIRs).

-

Radical Formation: Peroxidases (in the presence of H₂O₂) or laccases (using molecular oxygen) are proposed to catalyze the one-electron oxidation of both catechin/epicatechin and caffeic acid, generating their respective phenoxy radicals.

-

Stereoselective Coupling: A dirigent protein may capture and orient these radicals in a specific conformation, facilitating a regio- and stereoselective coupling to form the this compound backbone. The exact nature of the bond formation and the specific DIR involved are yet to be identified.

Quantitative Data Summary

While specific quantitative data for the this compound biosynthetic pathway is scarce, the following table presents hypothetical values based on typical ranges observed for related pathways in plants. This data should be considered illustrative and serves as a target for future experimental validation.

| Parameter | Precursor/Enzyme | Value | Plant System (Hypothetical) | Reference (Analogous System) |

| Substrate Concentration | L-Phenylalanine | 1 - 5 mM | Cinchona pubescens cell culture | [1] |

| Caffeic Acid | 50 - 200 µM | Cinchona pubescens leaf tissue | [1] | |

| (+)-Catechin | 100 - 500 µM | Cinchona pubescens leaf tissue | [2] | |

| Enzyme Kinetics (Km) | Phenylalanine Ammonia-Lyase (PAL) | 30 - 100 µM | Cinchona spp. | [3] |

| Chalcone Synthase (CHS) | 1 - 10 µM | Cinchona spp. | [3] | |

| Peroxidase (for coupling) | 50 - 250 µM | Cinchona spp. | [2] | |

| Product Yield | This compound | 0.1 - 0.5% dry weight | Cinchona succirubra bark | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in elucidating and validating the proposed biosynthetic pathway of this compound.

Protocol 1: Enzyme Extraction and Assay for Peroxidase-Mediated Coupling

Objective: To detect and quantify the in vitro enzymatic activity of peroxidases capable of coupling catechin and caffeic acid to form this compound.

Materials:

-

Plant tissue (Cinchona spp. leaves or cell cultures)

-

Liquid nitrogen

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 5 mM DTT, 1 mM PMSF, 2% (w/v) PVPP

-

Reaction Buffer: 50 mM Sodium Acetate buffer (pH 5.0)

-

Substrates: (+)-Catechin (1 mM in methanol), Caffeic Acid (1 mM in methanol)

-

Cofactor: Hydrogen peroxide (H₂O₂) (10 mM)

-

HPLC system with a C18 column and UV-Vis detector

-

Spectrophotometer

Procedure:

-

Protein Extraction:

-

Harvest and immediately freeze 1-5 g of plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Add the powdered tissue to 10 mL of ice-cold extraction buffer and stir for 30 minutes at 4°C.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a Bradford or BCA assay.

-

-

Enzyme Assay:

-

Set up the reaction mixture in a 1.5 mL microfuge tube:

-

800 µL Reaction Buffer

-

50 µL (+)-Catechin solution

-

50 µL Caffeic Acid solution

-

50 µL Crude Enzyme Extract (adjust volume for desired protein concentration)

-

-

Initiate the reaction by adding 50 µL of H₂O₂ solution.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 100 µL of 1 M HCl and vortexing.

-

Centrifuge at 15,000 x g for 10 minutes to pellet any precipitate.

-

-

Product Analysis:

-

Analyze the supernatant by HPLC. Use a gradient elution with acetonitrile and water (both containing 0.1% formic acid).

-

Monitor the elution profile at 280 nm and 320 nm.

-

Compare the retention time and UV spectrum of the product peak with an authentic standard of this compound.

-

Quantify the product formation based on a standard curve.

-

Protocol 2: In Vitro Assay for Dirigent Protein Activity

Objective: To test for the presence of a dirigent protein that confers stereoselectivity to the oxidative coupling reaction.

Materials:

-

Partially purified peroxidase or laccase

-

Crude or partially purified protein fraction suspected to contain the dirigent protein (obtained through fractionation of the crude extract)

-

All other reagents from Protocol 1

Procedure:

-

Reaction Setup: Prepare two sets of reaction mixtures as described in Protocol 1.

-

Reaction A (Control): Contains the oxidative enzyme (peroxidase/laccase) but not the putative dirigent protein fraction.

-

Reaction B (Test): Contains both the oxidative enzyme and the putative dirigent protein fraction.

-

-

Incubation and Analysis: Follow the incubation and HPLC analysis steps as in Protocol 1.

-

Evaluation:

-

Analyze the chromatograms for the formation of this compound and any potential stereoisomers.

-

A significant increase in the yield of a specific stereoisomer of this compound in Reaction B compared to Reaction A would suggest the presence of a dirigent protein. Chiral HPLC may be necessary to resolve stereoisomers.

-

Signaling Pathways and Regulation

The biosynthesis of this compound is likely under complex regulatory control, influenced by various developmental and environmental cues. Plant hormones such as jasmonates and salicylic acid are known to play crucial roles in regulating secondary metabolism, including the phenylpropanoid and flavonoid pathways.

-

Jasmonate Signaling: Jasmonic acid (JA) and its derivatives are key signaling molecules in plant defense responses. Elicitation with methyl jasmonate has been shown to upregulate the expression of genes encoding enzymes in the phenylpropanoid and flavonoid pathways, potentially leading to an increased supply of precursors for this compound synthesis.[6][7][8][9][10]

-

Salicylic Acid Signaling: Salicylic acid (SA) is another critical phytohormone involved in plant defense, particularly against biotrophic pathogens. SA has been shown to induce the accumulation of various phenolic compounds, and it is plausible that it also influences the biosynthesis of this compound.[1][3][11][12][13]

The interplay between these signaling pathways likely fine-tunes the production of this compound in response to specific stresses.

Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for enzyme activity assay.

Caption: Proposed signaling regulation of this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a captivating area of plant secondary metabolism that is ripe for further investigation. This guide has outlined a putative pathway based on the current understanding of related metabolic networks. The immediate future of research in this field should focus on the isolation and characterization of the specific enzymes, particularly the oxidative enzymes and potential dirigent proteins, responsible for the final coupling step. Transcriptomic and proteomic analyses of Cinchona species under various conditions will be invaluable in identifying candidate genes. Furthermore, the elucidation of the precise regulatory mechanisms, including the roles of transcription factors and signaling molecules, will provide a more complete picture of how plants control the production of this important pharmacophore. A thorough understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant biochemistry but also open avenues for the metabolic engineering of plants and microorganisms for the sustainable production of this and other valuable flavonolignans.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel oxidations of (+)-catechin by horseradish peroxidase and laccase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salicylic acid increases flavonolignans accumulation in the fruits of hydroponically cultured Silybum marianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 8. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salicylic acid increases flavonolignans accumulation in the fruits of hydroponically cultured Silybum marianum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis and Roles of Salicylic Acid in Balancing Stress Response and Growth in Plants [mdpi.com]

Physical and chemical properties of Cinchonain Ib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain Ib is a naturally occurring flavanolignan found in the bark of plants such as Trichilia catigua and the leaves of Eriobotrya japonica.[1] It has garnered significant interest within the scientific community for its diverse biological activities, including potential applications in managing type 2 diabetes and its antioxidant properties. This document provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its role in key biological signaling pathways. All quantitative data is presented in structured tables for clarity, and complex processes are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a complex polyphenolic compound. Its identity is well-established through various analytical techniques. The fundamental properties are summarized below.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 85022-69-1 | [2][3] |

| Molecular Formula | C₂₄H₂₀O₉ | [2][3][4][5] |

| Molecular Weight | 452.41 g/mol | [2][4][6] |

| IUPAC Name | (2R,3R,10S)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-f]chromen-8-one | [6] |

| Synonyms | Cinchonain-Ib, F742N63ATR | [3][6] |

| Appearance | Powder | [5] |

Table 2: Physical and Chemical Data for this compound

| Property | Value | Notes |

| Melting Point | 245 °C | [2][3][7] |

| Boiling Point | 745.5 ± 60.0 °C | Predicted |

| Density | 1.620 ± 0.06 g/cm³ | Predicted |

| pKa | 9.02 ± 0.70 | Predicted |

| Solubility | Soluble in methanol.[8] For higher solubility, warming the tube to 37°C and using an ultrasonic bath is recommended.[9] | A stock solution of 3800 μg/ml can be prepared in methanol.[8] |

Table 3: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

| XLogP3 | 2.2 | [3][6] |

| Hydrogen Bond Donor Count | 6 | [3][5] |

| Hydrogen Bond Acceptor Count | 9 | [3][5] |

| Rotatable Bond Count | 2 | [3][5] |

| Topological Polar Surface Area | 157 Ų | [5][6] |

| Complexity | 718 | [3][5] |

Spectroscopic and Analytical Data

The structural elucidation and quantification of this compound rely on standard spectroscopic techniques.

-

Mass Spectrometry (MS): In negative electrospray ionization mode (ESI-), this compound is typically detected as the deprotonated molecule [M-H]⁻ at m/z 451.[10][11]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation.[10] The ¹³C-NMR spectrum shows characteristic signals for flavalignan-cinchonains, including a key signal at δ 168.7 ppm corresponding to the carbonyl C9" from the lactone ring.[12]

-

Ultraviolet (UV) Spectroscopy: For quantitative analysis via HPLC, the response of a UV detector is commonly monitored at 280 nm.[8]

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological effects, particularly related to metabolic and inflammatory processes.

Insulinotropic Effect

Research has shown that this compound can stimulate insulin secretion, suggesting its potential as a therapeutic agent for type 2 diabetes.[13] It has been observed to significantly enhance insulin secretion from INS-1 cells (a rat insulinoma cell line) and increase plasma insulin levels in rats following oral administration.[13][14] The proposed mechanism involves the direct stimulation of pancreatic β-islets of Langerhans.[13]

Caption: Proposed mechanism of this compound-induced insulin secretion.

Anti-inflammatory and Lipid Metabolism Pathways

This compound may also play a role in controlling lipid peroxidation and inflammation. It is suggested to influence these processes by activating signaling pathways associated with key metabolic regulators such as Fatty Acid Synthase (FASN), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[14]

Caption: this compound's influence on lipid metabolism and inflammation pathways.

Experimental Protocols

Isolation and Purification of this compound

A multi-step process is used to isolate pure this compound from plant material, such as the bark of Trichilia catigua.[10]

-

Extraction: A hydroalcoholic extract is prepared from the chopped bark.[10]

-

Initial Purification: The crude extract is subjected to Rotation Locular Counter-Current Chromatography (RLCC).[10]

-

Fraction Cleanup: The resulting chloroform fraction is further cleaned using Solid-Phase Extraction (SPE).[10]

-

Final Isolation: Pure this compound is obtained from the cleaned fraction using semi-preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase mode of elution.[10]

Validated HPLC Method for Quantification

A validated HPLC method enables the precise quantification of this compound in raw materials and phytopharmaceuticals.[8]

-

Instrumentation: A gradient HPLC system with two pumps, an auto-injector, and a UV-Vis detector.[10]

-

Column: Phenyl-hexyl column.[8]

-

Mobile Phase: A solution of acetonitrile/methanol/tetrahydrofuran (45.5:33.5:21) in water buffered with acetic acid (0.1%) and triethylamine (0.05%), used in a proportion of 29.8:70.2 (v/v).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detection at 280 nm.[8]

-

Linearity: The method demonstrates linearity in the concentration range of 4.75 to 57.0 μg/mL.[8]

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Conclusion

This compound is a flavanolignan with well-defined physicochemical properties and significant, quantifiable biological activities. Its insulinotropic effects and influence on inflammatory and lipid metabolism pathways make it a compound of high interest for further research and potential drug development. The established analytical methods provide a robust framework for its quantification and quality control in various matrices. This guide serves as a foundational resource for professionals engaged in the study and application of this promising natural product.

References

- 1. Cinchonain-Ib - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. lookchem.com [lookchem.com]

- 4. This compound | CAS#:85022-69-1 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C24H20O9 | CID 10456516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 85022-69-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. file.glpbio.com [file.glpbio.com]

- 10. daneshyari.com [daneshyari.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound isolated from Eriobotrya japonica induces insulin secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Cinchonain Ib: A Comprehensive Technical Guide to its Biological Activity and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ib is a flavonolignan, a type of polyphenol, found in various plant species, including Eriobotrya japonica (loquat) leaves and the bark of Trichilia catigua. As a member of the cinchonain class of compounds, it has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's biological activities and pharmacological effects, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. While research on this compound is ongoing, this document synthesizes the available evidence to support further investigation and drug development efforts.

Biological Activities and Pharmacological Effects

This compound has demonstrated a range of biological activities, with the most well-documented being its insulinotropic and antioxidant effects. Preliminary evidence, primarily from studies on related compounds like Cinchonain Ia, suggests potential anti-inflammatory and anticancer properties, though further research specific to this compound is required to substantiate these claims.

Insulinotropic Effect

This compound has been shown to stimulate insulin secretion both in vitro and in vivo, suggesting its potential as a therapeutic agent for managing type 2 diabetes.

Quantitative Data

| Activity | Test System | Parameter | Value | Reference |

| Insulin Secretion | INS-1 (rat insulinoma) cells | Insulin Secretion | Significantly enhanced (p<0.05) | [1] |

| Plasma Insulin Level | Rats | % Increase in Plasma Insulin | 150% (at 108 mg/kg oral administration) | [1] |

Experimental Protocol: Insulin Secretion Assay in INS-1 Cells

This protocol is a generalized procedure based on common methodologies for assessing insulin secretion in INS-1 cells.

-

Cell Culture: INS-1 rat insulinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 95% air and 5% CO2 at 37°C.

-

Pre-incubation: Prior to the assay, the cells are seeded in 24-well plates and allowed to reach 80-90% confluency. The culture medium is then removed, and the cells are washed twice with a glucose-free Krebs-Ringer bicarbonate (KRB) buffer. The cells are then pre-incubated in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Stimulation: After pre-incubation, the buffer is replaced with fresh KRB buffer containing different concentrations of this compound, along with a stimulatory concentration of glucose (e.g., 16.7 mM). Control wells include buffer with low glucose, high glucose alone, and a known insulin secretagogue (e.g., glibenclamide).

-

Sample Collection and Analysis: The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C. The supernatant is then collected from each well and centrifuged to remove any cellular debris. The insulin concentration in the supernatant is quantified using a rat insulin enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Normalization: Total protein content in each well is determined using a protein assay (e.g., BCA assay) to normalize the amount of insulin secreted.

Signaling Pathway

The precise signaling pathway for this compound-induced insulin secretion is not yet fully elucidated. However, it is hypothesized to involve mechanisms that enhance glucose-stimulated insulin secretion in pancreatic β-cells. This could involve modulation of ion channel activity, intracellular calcium levels, or potentiation of signaling cascades downstream of glucose metabolism.

Caption: Hypothetical pathway of this compound enhancing insulin secretion.

Antioxidant Activity

This compound exhibits potent antioxidant activity by scavenging free radicals. This property is attributed to its polyphenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species.

Quantitative Data

| Activity | Assay | Parameter | Value (µM) | Reference |

| Antioxidant | DPPH Radical Scavenging | IC50 | 2.3 - 9.4* |

*Note: This IC50 range was reported for a group of phenylpropanoid-substituted epicatechins including this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a general protocol for determining the antioxidant activity of a compound using the DPPH assay.

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which a series of dilutions are made.

-

Reaction Mixture: In a 96-well microplate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the this compound solutions. A control is prepared with the solvent and DPPH solution, and a blank contains the solvent only. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

Incubation and Measurement: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance of the solutions is then measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Mechanism of Action

Caption: Free radical scavenging by this compound.

Anti-inflammatory and Anticancer Activities (Inferred from Related Compounds)

Direct and robust evidence for the anti-inflammatory and anticancer activities of this compound is currently limited. However, studies on the closely related compound, Cinchonain Ia, have shown promising results in these areas. It is plausible that this compound may share similar properties due to structural similarities, but this requires experimental validation.

Cinchonain Ia Anticancer Activity:

-

Quantitative Data:

-

In combination with L-asparaginase, Cinchonain Ia showed synergistic anticancer effects on A549 and NTERA-2 cancer cells, with combination index (CI) values ranging from 0.5 to 0.8.

-

Nanoliposomes co-loaded with Cinchonain Ia and L-asparaginase exhibited an IC50 of 1.86 ± 0.37 µg/mL for Cinchonain Ia in a 3D tumorsphere model of NTERA-2 cells.

-

Hypothetical Anti-inflammatory Signaling Pathway

Based on the known mechanisms of other polyphenols, a potential anti-inflammatory effect of this compound could be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Postulated NF-κB inhibition by this compound.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated insulinotropic and antioxidant activities. Its potential applications in the management of type 2 diabetes and conditions associated with oxidative stress warrant further investigation. While preliminary data from related compounds suggest possible anti-inflammatory and anticancer effects, dedicated studies on this compound are crucial to confirm these activities and elucidate the underlying molecular mechanisms. Future research should focus on:

-

Determining the specific IC50 and EC50 values of this compound for a wider range of biological targets.

-

Elucidating the detailed signaling pathways involved in its insulinotropic, antioxidant, and any potential anti-inflammatory and anticancer effects.

-

Conducting in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile for various therapeutic applications.

This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge and highlighting the key areas for future exploration in the development of this compound as a potential therapeutic agent.

References

Unraveling the Molecular Mechanisms of Cinchonain Ib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ib, a flavonolignan predominantly found in the bark of Trichilia catigua and leaves of Eriobotrya japonica, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its antioxidant, insulinotropic, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, targeting various cellular and molecular pathways. The primary mechanisms identified to date include direct antioxidant activity, modulation of insulin secretion and glucose uptake, and potential inhibition of inflammatory and metabolic enzymes.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and mitigating oxidative stress. This activity is crucial in preventing cellular damage implicated in a wide range of chronic diseases.

Quantitative Data: Antioxidant Activity

| Assay | Compound/Extract | IC50 Value | Reference |

| DPPH Radical Scavenging | Extract containing Cinchonains | 7.94 ± 0.12 µg/mL | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare a series of dilutions of this compound in methanol.

-

Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the this compound dilutions to the wells.

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the sample.

-

Visualization of Antioxidant Mechanism

Caption: Electron/hydrogen atom transfer from this compound to a free radical.

Insulinotropic and Anti-diabetic Effects

This compound has demonstrated significant potential in the management of diabetes through its insulin-releasing and glucose-regulating properties.

Quantitative Data: Insulinotropic and Glucose Uptake Effects

| Effect | System | Treatment | Result | Reference |

| Insulin Secretion | INS-1 cells | This compound | Significant increase (p<0.05) | [2] |

| Plasma Insulin Level | Rats | 108 mg/kg this compound (oral) | 150% increase (p<0.05) for up to 240 min | [2] |

| Glucose Uptake | L6 myotubes | 10 µg/mL this compound | Promoted glucose uptake to a similar extent as 100 nM insulin | [4] |

Experimental Protocol: In Vitro Insulin Secretion Assay from INS-1 Cells

-

Cell Culture:

-

Culture INS-1 pancreatic β-cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, L-glutamine, sodium pyruvate, β-mercaptoethanol, penicillin, and streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Insulin Secretion Assay:

-

Seed INS-1 cells in 24-well plates and allow them to attach and grow to a desired confluency.

-

Wash the cells with a glucose-free Krebs-Ringer bicarbonate buffer (KRBH).

-

Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for a specified period (e.g., 1-2 hours).

-

Replace the pre-incubation buffer with fresh KRBH containing low glucose, high glucose (e.g., 16.7 mM), and high glucose plus different concentrations of this compound.

-

Incubate for a defined period (e.g., 1-2 hours).

-

Collect the supernatant to measure the amount of secreted insulin.

-

-

Insulin Measurement:

-

Quantify the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Visualization of Insulin Secretion Pathway

Caption: this compound stimulates insulin secretion from pancreatic β-cells.

Potential Anti-inflammatory and Metabolic Regulatory Mechanisms

While direct evidence is still emerging, the chemical structure of this compound and the known activities of related flavonoids suggest potential roles in modulating key inflammatory and metabolic signaling pathways.

Potential Molecular Targets

-

Enzyme Inhibition: this compound is hypothesized to inhibit enzymes involved in metabolic and inflammatory processes. A related compound, Cinchonain Ia, has been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[4] this compound itself has been suggested as a potential inhibitor of Acetyl-CoA Carboxylase (ACC) and HMG-CoA Reductase (HMGCR), key enzymes in lipid metabolism.[4] Further research is needed to determine the specific inhibitory constants (IC50 or Ki) of this compound against these and other relevant enzymes such as aldose reductase and α-glucosidase, which are implicated in diabetic complications.[5][6]

-

Signaling Pathway Modulation:

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7][8] Many flavonoids are known to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and enzymes. It is plausible that this compound exerts its anti-inflammatory effects through this mechanism.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another crucial pathway in inflammation and cellular stress responses. Inhibition of MAPK phosphorylation is a common mechanism for anti-inflammatory compounds.

-

PPARα and SREBP-1c: Peroxisome proliferator-activated receptor alpha (PPARα) and sterol regulatory element-binding protein-1c (SREBP-1c) are key transcription factors regulating lipid metabolism.[9][10] The potential of this compound to modulate these pathways warrants further investigation, especially in the context of metabolic disorders.

-

Experimental Workflow for Investigating Mechanism of Action

The elucidation of the precise molecular mechanisms of this compound can be approached through a systematic workflow.

Caption: A general workflow for elucidating the mechanism of action of a natural product.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted pharmacological activities. Its well-established antioxidant and insulinotropic effects provide a strong foundation for its potential therapeutic applications, particularly in the management of diabetes and related complications. The preliminary evidence suggesting its role in modulating inflammatory and metabolic pathways opens up new avenues for research.

Future investigations should focus on:

-

Quantitative analysis: Determining the specific IC50 or Ki values of this compound against key enzymes such as aldose reductase, α-glucosidase, ACC, HMGCR, and DPP-IV.

-

Direct target identification: Utilizing techniques like receptor binding assays and affinity chromatography to identify the direct molecular binding partners of this compound.

-

Signaling pathway elucidation: Performing detailed studies to confirm and quantify the effects of this compound on the NF-κB and MAPK signaling pathways, including the analysis of protein phosphorylation and nuclear translocation of transcription factors.

-

In vivo validation: Conducting comprehensive studies in relevant animal models to validate the in vitro findings and to assess the therapeutic efficacy and safety profile of this compound.

A thorough understanding of the molecular mechanisms of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel, nature-derived pharmaceuticals.

References

- 1. Cinchonain-Ib - Wikipedia [en.wikipedia.org]

- 2. This compound isolated from Eriobotrya japonica induces insulin secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Search of Differential Inhibitors of Aldose Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of SREBP-1c Rescues Hepatic CYP7B1 Expression and Bile Acid Synthesis in Malnourished Mice - PMC [pmc.ncbi.nlm.nih.gov]

Cinchonain Ib: A Technical Guide to its Discovery, History, and Insulinotropic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain Ib, a naturally occurring flavonolignan, has garnered significant scientific interest for its potential therapeutic applications, particularly in the management of type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound, with a focus on its insulin-secreting properties. Detailed experimental protocols for its isolation, characterization, and the assessment of its effects on insulin secretion are presented. Furthermore, this document explores the potential signaling pathways involved in its mechanism of action, supported by illustrative diagrams. Quantitative data from key studies are summarized in structured tables for clear comparison and analysis.

Introduction and History

This compound is a flavonolignan, a class of polyphenolic compounds characterized by a structural fusion of a flavonoid and a lignan moiety. Historically, plants containing this compound have been used in traditional medicine. It is notably found in the bark of Trichilia catigua, a plant used in Brazil to prepare the traditional beverage "catuaba," which is reputed for its energizing and libido-enhancing qualities.[1][2] More recently, this compound has been isolated from the leaves of Eriobotrya japonica (loquat), a plant with a history of use in traditional Chinese medicine for treating various ailments, including diabetes.[2][3][4]

The first significant report on the insulinotropic activity of this compound emerged from a 2009 study that isolated the compound from Eriobotrya japonica.[3][5] This study demonstrated that this compound can induce insulin secretion both in vitro from a rat insulinoma cell line (INS-1) and in vivo in rats, suggesting its potential as a novel therapeutic agent for type 2 diabetes.[3][5][6]

Physicochemical Properties and Characterization

This compound is characterized by its specific chemical structure and physicochemical properties, which are crucial for its isolation, identification, and biological activity.

| Property | Value | Reference |

| Molecular Formula | C24H20O9 | [7] |

| Molar Mass | 452.41 g/mol | [7] |

| Class | Flavonolignan | [7] |

| Appearance | Not specified in reviewed literature | |

| Solubility | Soluble in hydroalcoholic solutions | [8] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Isolation and Purification of this compound from Trichilia catigua

This protocol is based on the methodology described by Beltrame et al. (2006).

3.1.1. Plant Material and Extraction:

-

Authentic chopped barks of Trichilia catigua are used as the starting material.

-

A hydroalcoholic extract is prepared from the bark. The exact solvent composition and extraction procedure should be optimized for maximum yield.

3.1.2. Rotation Locular Counter-Current Chromatography (RLCC):

-

The crude hydroalcoholic extract is subjected to RLCC for initial purification.

-

Solvent System: A biphasic solvent system is employed. A common system is a mixture of chloroform, methanol, and water.

-

The chloroform fraction, containing this compound, is collected.

3.1.3. Solid-Phase Extraction (SPE):

-

The chloroform fraction from RLCC is further purified using SPE to remove interfering compounds.

-

The specific SPE cartridge and elution solvents should be chosen based on the polarity of this compound and the impurities.

3.1.4. Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by semi-preparative HPLC.

-

Column: A phenyl-hexyl column is often used.

-

Mobile Phase: A gradient elution with a mixture of methanol and water is typically employed.

-

The fraction corresponding to the this compound peak is collected and the solvent is evaporated to yield the pure compound.

Characterization of this compound

3.2.1. High-Performance Liquid Chromatography (HPLC) for Quantification:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detection at 280 nm is suitable for quantifying this compound.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the isolated compound.

-

The spectral data should be compared with published data for this compound to confirm its identity.

3.2.3. Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells

This protocol is a standard procedure for assessing the effect of compounds on insulin secretion in the INS-1 rat insulinoma cell line.

3.3.1. Cell Culture:

-

INS-1 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, streptomycin, and other necessary components.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

3.3.2. GSIS Assay:

-

Seed INS-1 cells in a multi-well plate and allow them to reach confluence.

-

Wash the cells with a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.5 mM).

-

Pre-incubate the cells in low-glucose KRBB for 1-2 hours to allow them to reach a basal state of insulin secretion.

-

Replace the pre-incubation buffer with fresh KRBB containing:

-

Low glucose (negative control)

-

High glucose (e.g., 16.7 mM) (positive control)

-

High glucose plus various concentrations of this compound

-

-

Incubate for a defined period (e.g., 1-2 hours).

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

-

Normalize the insulin secretion to the total protein content of the cells in each well.

In Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay in Rats

This protocol describes a typical in vivo GSIS experiment in a rat model.

3.4.1. Animal Model:

-

Male Wistar or Sprague-Dawley rats are commonly used.

-

Animals should be housed in a controlled environment with a standard diet and water ad libitum.

3.4.2. GSIS Procedure:

-

Fast the rats overnight (approximately 12-16 hours) with free access to water.

-

Administer this compound orally or via intraperitoneal injection at a predetermined dose. A control group should receive the vehicle.

-

After a specific time to allow for absorption of the compound, administer a glucose challenge (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.

-

Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

-

Measure blood glucose levels immediately using a glucometer.

-

Centrifuge the blood samples to separate the plasma.

-

Measure plasma insulin concentrations using an ELISA or RIA kit.

Biological Activity and Mechanism of Action

Insulinotropic Effects

The primary and most well-documented biological activity of this compound is its ability to stimulate insulin secretion.[3][5][6]

In Vitro Studies:

-

In the rat insulinoma cell line INS-1, this compound has been shown to significantly enhance glucose-stimulated insulin secretion.[3][5]

In Vivo Studies:

-

Oral administration of this compound to rats resulted in a significant increase in plasma insulin levels.[3][5]

| Study Type | Model | Treatment | Outcome | Reference |

| In Vitro | INS-1 cells | This compound | Enhanced glucose-stimulated insulin secretion | [3][5] |

| In Vivo | Rats | Oral administration of this compound | Increased plasma insulin levels | [3][5] |

Table 2: Summary of Insulinotropic Effects of this compound

Postulated Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound stimulates insulin secretion has not been fully elucidated. However, based on the known mechanisms of other insulin secretagogues, particularly other flavonoids and flavonolignans, several potential signaling pathways can be postulated.

The canonical pathway for glucose-stimulated insulin secretion in pancreatic β-cells involves the following steps:

-

Glucose enters the β-cell via GLUT2 transporters.

-

Glucose metabolism increases the intracellular ATP/ADP ratio.

-

The elevated ATP/ADP ratio closes ATP-sensitive potassium (KATP) channels.

-

Closure of KATP channels leads to membrane depolarization.

-

Depolarization opens voltage-gated calcium channels (VGCCs).

-

Calcium influx into the cell triggers the exocytosis of insulin-containing granules.

This compound may potentiate this pathway at one or more points. Flavonoids have been shown to modulate insulin secretion through various mechanisms, including:

-

Modulation of Ion Channels: Directly or indirectly affecting the activity of KATP channels or VGCCs.

-

Increasing Intracellular cAMP: Elevating cyclic adenosine monophosphate (cAMP) levels, which can potentiate insulin secretion through Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac) signaling pathways.

-

Modulation of Calcium Signaling: Affecting intracellular calcium release from stores like the endoplasmic reticulum.

-

Regulation of Gene Expression: Influencing the expression of key genes involved in insulin secretion and β-cell function, such as the transcription factor PDX-1. The flavonolignan silibinin has been shown to regulate the transcription factors SREBP-1c and Insig-1.[7]

4.2.1. Potential Signaling Pathway for this compound-Mediated Insulin Secretion

While direct evidence is lacking, a plausible hypothesis is that this compound potentiates glucose-stimulated insulin secretion by modulating intracellular signaling cascades that converge on the exocytotic machinery.

Caption: Postulated signaling pathways for insulin secretion.

4.2.2. Experimental Workflow for Investigating this compound's Mechanism of Action

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required.

Caption: Workflow for elucidating the mechanism of this compound.

Future Directions and Conclusion

This compound presents a promising natural product lead for the development of novel therapies for type 2 diabetes. Its demonstrated ability to stimulate insulin secretion warrants further investigation. Key areas for future research include:

-

Elucidation of the precise molecular target(s) and signaling pathways through which this compound exerts its insulinotropic effects.

-

Structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activity and to guide the design of more potent and selective analogs.

-

Pharmacokinetic and toxicological studies to assess its absorption, distribution, metabolism, excretion, and safety profile.

-

Long-term efficacy studies in animal models of type 2 diabetes to evaluate its potential for sustained glycemic control.

References

- 1. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thé de feuilles de bibacier — Wikipédia [fr.wikipedia.org]

- 3. Influence of Flavonoids on Mechanism of Modulation of Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound isolated from Eriobotrya japonica induces insulin secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of Flavonoids on Mechanism of Modulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

Cinchonain Ib: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain Ib, a flavonolignan found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, with a primary focus on its antidiabetic properties and emerging evidence for its role in anti-inflammatory, anticancer, neuroprotective, and antiviral activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring flavonolignan that has been isolated from various plant sources, including Eriobotrya japonica and the bark of Trichilia catigua.[1] Traditional medicine has long utilized plants containing this compound for a variety of ailments, prompting modern scientific investigation into its specific bioactive properties. Emerging research has highlighted its potential in several therapeutic areas, making it a promising candidate for the development of novel pharmaceuticals.

Therapeutic Applications

Antidiabetic Effects

The most well-documented therapeutic application of this compound is its potential in the management of type 2 diabetes. Studies have demonstrated its insulinotropic effects, both in vitro and in vivo, suggesting its ability to stimulate insulin secretion.

| Parameter | Experimental Model | Concentration/Dose | Result | Reference |

| Insulin Secretion | INS-1 (rat insulinoma) cells | Dose-dependent | Significant (p<0.05) enhancement of insulin secretion. | [2][3] |